molecular formula C12H15NO2 B2474449 (5-propoxy-1H-indol-3-yl)methanol CAS No. 215997-83-4

(5-propoxy-1H-indol-3-yl)methanol

Cat. No.: B2474449
CAS No.: 215997-83-4
M. Wt: 205.257
InChI Key: HIXBHKWSQUTCDH-UHFFFAOYSA-N
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Description

(5-Propoxy-1H-indol-3-yl)methanol is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-propoxy-1H-indol-3-yl)methanol typically involves the reaction of 5-propoxyindole with formaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Propoxy-1H-indol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding indole derivative with a reduced side chain.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The major product is the reduced indole derivative.

    Substitution: The major products are the substituted indole derivatives with different alkyl or aryl groups.

Scientific Research Applications

(5-Propoxy-1H-indol-3-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    (5-Hydroxy-1H-indol-3-yl)methanol: This compound has a hydroxyl group instead of a propoxy group, which can lead to different chemical and biological properties.

    (5-Methoxy-1H-indol-3-yl)methanol: This compound has a methoxy group instead of a propoxy group, which can also result in different properties.

    (5-Ethoxy-1H-indol-3-yl)methanol: This compound has an ethoxy group instead of a propoxy group, leading to variations in its reactivity and biological activity.

Uniqueness

(5-Propoxy-1H-indol-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propoxy group can affect the compound’s solubility, stability, and interactions with biological targets, making it distinct from other similar indole derivatives .

Properties

IUPAC Name

(5-propoxy-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h3-4,6-7,13-14H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXBHKWSQUTCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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